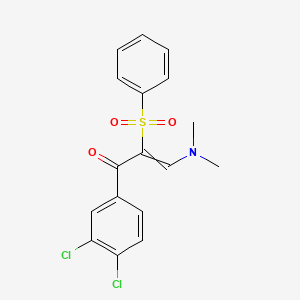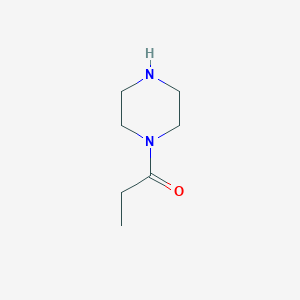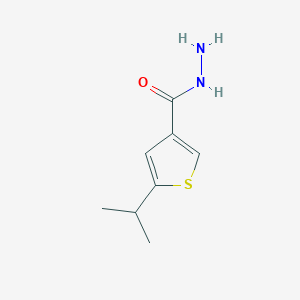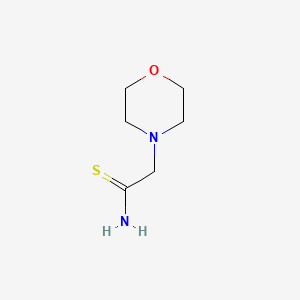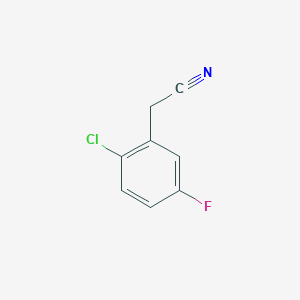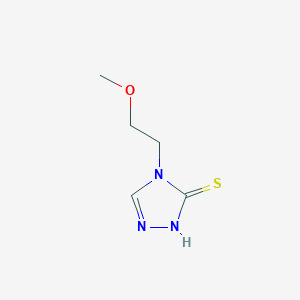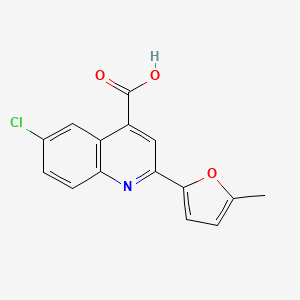
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
Overview
Description
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H10ClNO3 and a molecular weight of 287.7 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a chloro group at the 6-position and a carboxylic acid group at the 4-position, along with a 5-methyl-2-furyl group at the 2-position . It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves several steps. One common method includes the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium(III) chloride (InCl3) catalysis and microwave irradiation . This method yields the desired quinoline derivative in good yields within a short reaction time.
Chemical Reactions Analysis
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes involved in DNA synthesis and repair . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
4-Quinolinecarboxylic acid: Similar in structure but lacks the chloro and furyl groups.
6-Methylquinoline: Similar quinoline core but with a methyl group instead of a chloro group.
The presence of the chloro and furyl groups in this compound imparts unique chemical and biological properties, making it distinct from other quinoline derivatives .
Properties
IUPAC Name |
6-chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-6-9(16)3-4-12(10)17-13/h2-7H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOHUWHYVHCRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397359 | |
| Record name | 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438216-26-3 | |
| Record name | 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(4-Chlorophenyl)(cyano)carbohydrazonoyl]sulfonyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B1364741.png)
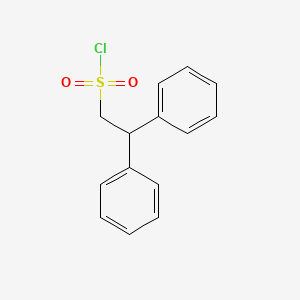
![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B1364743.png)
![2-[2-(4-Chlorophenyl)-1-cyanovinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364745.png)
![4-Amino-4-[4-(3-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1364749.png)
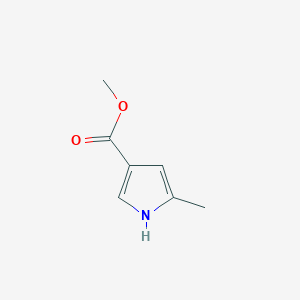
![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)
